molecular formula C7H5BF2O3 B1306868 2,3-Difluoro-4-formylphenylboronic acid CAS No. 480424-84-8

2,3-Difluoro-4-formylphenylboronic acid

Cat. No.: B1306868
CAS No.: 480424-84-8
M. Wt: 185.92 g/mol
InChI Key: LZNNBOWURANFDS-UHFFFAOYSA-N
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Description

2,3-Difluoro-4-formylphenylboronic acid is an organoboron compound with the molecular formula C(_7)H(_5)BF(_2)O(_3). This compound is characterized by the presence of two fluorine atoms and a formyl group attached to a phenyl ring, along with a boronic acid functional group. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-4-formylphenylboronic acid typically involves the borylation of a suitable precursor. One common method is the direct borylation of 2,3-difluoro-4-formylbenzene using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.

Types of Reactions:

    Oxidation: The formyl group in this compound can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions, forming new carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh(_3))(_4)), bases (e.g., potassium carbonate), and solvents like toluene or ethanol.

Major Products:

    Oxidation: 2,3-Difluoro-4-carboxyphenylboronic acid.

    Reduction: 2,3-Difluoro-4-hydroxymethylphenylboronic acid.

    Suzuki-Miyaura Coupling: Various biaryl compounds depending on the coupling partner.

Scientific Research Applications

2,3-Difluoro-4-formylphenylboronic acid is widely used in scientific research due to its versatility in organic synthesis.

Chemistry:

    Cross-Coupling Reactions: It is a key reagent in Suzuki-Miyaura coupling, facilitating the synthesis of complex organic molecules.

    Ligand Synthesis: Used in the preparation of ligands for catalysis.

Biology and Medicine:

    Drug Development: Its derivatives are explored for potential pharmaceutical applications, including enzyme inhibitors and receptor modulators.

    Bioconjugation: Utilized in the modification of biomolecules for imaging and therapeutic purposes.

Industry:

    Material Science: Employed in the synthesis of advanced materials, including polymers and electronic components.

    Agriculture: Used in the development of agrochemicals.

Mechanism of Action

The mechanism by which 2,3-Difluoro-4-formylphenylboronic acid exerts its effects is primarily through its participation in chemical reactions. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond. The formyl group can act as an electrophile in various reactions, facilitating the formation of diverse products.

Comparison with Similar Compounds

  • 2,4-Difluoro-3-formylphenylboronic acid
  • 2,3-Difluoro-5-formylphenylboronic acid
  • 2,3-Difluoro-4-methylphenylboronic acid

Comparison: 2,3-Difluoro-4-formylphenylboronic acid is unique due to the specific positioning of the fluorine atoms and the formyl group, which can influence its reactivity and the types of products formed. Compared to its analogs, it may offer distinct advantages in certain synthetic applications, such as enhanced selectivity or reactivity in cross-coupling reactions.

Properties

IUPAC Name

(2,3-difluoro-4-formylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BF2O3/c9-6-4(3-11)1-2-5(7(6)10)8(12)13/h1-3,12-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZNNBOWURANFDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)C=O)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70393239
Record name 2,3-Difluoro-4-formylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70393239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480424-84-8
Record name 2,3-Difluoro-4-formylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70393239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Difluoro-4-formylphenylboronic acid
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Q & A

Q1: What is the structural organization of 2,3-Difluoro-4-formylphenylboronic acid?

A1: this compound (C₇H₅BF₂O₃) exhibits a specific structural arrangement. The formyl group is coplanar with the benzene ring, while the boronic acid group is twisted relative to the benzene ring plane []. The molecules form infinite chains through intermolecular O-H...O hydrogen bonds. These chains further connect via strong O-H...O hydrogen bonds, resulting in a folded layer structure perpendicular to the a-axis. These layers are paired due to B...F interactions [].

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